Dimethyl 1-fluorocyclohexane-1,4-dicarboxylate
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Overview
Description
Dimethyl 1-fluorocyclohexane-1,4-dicarboxylate is an organic compound that belongs to the class of cyclohexane derivatives It is characterized by the presence of two ester groups and a fluorine atom attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 1-fluorocyclohexane-1,4-dicarboxylate typically involves the fluorination of dimethyl 1,4-cyclohexane dicarboxylate. One common method is the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product, often involving multiple purification steps such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-fluorocyclohexane-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-fluorocyclohexane-1,4-dicarboxylic acid.
Reduction: Formation of 1-fluorocyclohexane-1,4-dimethanol.
Substitution: Formation of substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 1-fluorocyclohexane-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of dimethyl 1-fluorocyclohexane-1,4-dicarboxylate involves its interaction with molecular targets through its ester and fluorine functional groups. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The ester groups can undergo hydrolysis, releasing the corresponding acids or alcohols, which can further interact with biological or chemical systems.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 1,4-cyclohexane dicarboxylate: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
1,4-Cyclohexane dimethanol: Contains hydroxyl groups instead of ester groups, leading to different reactivity and applications.
1,4-Cyclohexane dicarboxylic acid: The acid form of the compound, which has different solubility and reactivity properties.
Uniqueness
Dimethyl 1-fluorocyclohexane-1,4-dicarboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and the ability to participate in specific interactions. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C10H15FO4 |
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Molecular Weight |
218.22 g/mol |
IUPAC Name |
dimethyl 1-fluorocyclohexane-1,4-dicarboxylate |
InChI |
InChI=1S/C10H15FO4/c1-14-8(12)7-3-5-10(11,6-4-7)9(13)15-2/h7H,3-6H2,1-2H3 |
InChI Key |
PXSQAWHTDZNOHD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(CC1)(C(=O)OC)F |
Origin of Product |
United States |
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